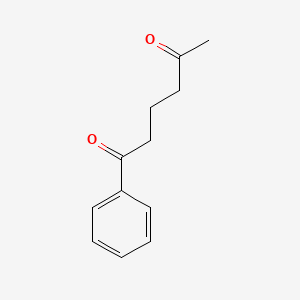

1-Phenyl-1,5-hexanedione

Description

Structure

2D Structure

Properties

CAS No. |

6303-82-8 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-phenylhexane-1,5-dione |

InChI |

InChI=1S/C12H14O2/c1-10(13)6-5-9-12(14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3 |

InChI Key |

SKIYUUSLSVEHAQ-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCC(=O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)CCCC(=O)C1=CC=CC=C1 |

Other CAS No. |

6303-82-8 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 Phenyl 1,5 Hexanedione

Established Reaction Pathways for its Preparation

The preparation of 1-phenyl-1,5-hexanedione can be accomplished through several distinct synthetic routes, each with its own set of reagents and conditions. These pathways include classical condensation reactions, metal-promoted couplings, and oxidative cleavage methods.

Base-Catalyzed Condensation Approaches (e.g., Claisen Condensation Analogues)

Base-catalyzed condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis and have been applied to the preparation of 1,5-dicarbonyl compounds. magritek.com These reactions typically involve the reaction of an enolate with a carbonyl compound. magritek.com While specific examples for the direct synthesis of this compound via a classical Claisen or Aldol (B89426) condensation between two distinct precursors are not extensively detailed in the provided results, the principles of these reactions are fundamental to understanding potential synthetic strategies.

For instance, the aldol condensation involves the reaction of an enolate with an aldehyde or ketone. magritek.com A plausible, though not explicitly documented, retrosynthetic analysis for this compound using an aldol approach would involve the disconnection of the C4-C5 bond, suggesting precursors such as acetophenone (B1666503) and a suitable four-carbon aldehyde or a derivative.

The Claisen condensation, which involves the reaction of an ester with an enolate, is another powerful tool for C-C bond formation. The synthesis of related diketones, such as 5-methyl-1-phenylhexane-1,3-dione, has been achieved through a Claisen condensation of acetophenone and ethyl isobutyrate using a strong base like sodium ethoxide. This highlights the applicability of condensation strategies in synthesizing phenyl-substituted dicarbonyl compounds.

The Robinson annulation, which combines a Michael addition with an intramolecular aldol condensation, is another relevant base-catalyzed process that leads to the formation of six-membered rings containing a ketone. Lanthanoid triisopropoxides have been shown to be effective catalysts for this type of reaction. oup.com

Titanium(IV) Chloride-Promoted Reactions

Titanium(IV) chloride (TiCl₄) has emerged as a valuable Lewis acid catalyst in promoting Michael additions for the synthesis of 1,5-dicarbonyl compounds. oup.com This methodology often involves the reaction of a silyl (B83357) enol ether with an α,β-unsaturated ketone. oup.com

A key example is the reaction of α-trimethylsiloxystyrene with methyl vinyl ketone in the presence of equimolar amounts of TiCl₄ and titanium isopropoxide (Ti(Oⁱ-Pr)₄) in methylene (B1212753) chloride at low temperatures (-78 °C). oup.com This reaction yields this compound along with its monoacetal. oup.com The use of TiCl₄ promotes the conjugate addition, effectively forming the carbon-carbon bond necessary to construct the 1,5-dione skeleton. oup.com The reaction is generally efficient, providing good yields of the desired 1,5-dicarbonyl compounds. oup.com

The general applicability of this method is demonstrated by the successful reaction of various silyl enol ethers with different α,β-unsaturated ketones, consistently producing 1,5-dicarbonyl compounds in good yields. oup.com

Ozonolysis-Based Synthetic Routes

Ozonolysis is a powerful oxidative cleavage reaction that can be utilized to synthesize carbonyl compounds from alkenes. unl.edu This method involves the reaction of an alkene with ozone to form an ozonide, which is then worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids. unl.edu

While a direct, one-step ozonolysis route to this compound from a specific cyclic precursor is not explicitly detailed in the provided search results, the potential for such a synthesis exists. A hypothetical precursor for this transformation could be a cyclic alkene, which upon ozonolysis would cleave to form the desired linear 1,5-dione. One publication mentions the potential use of ozonolysis in the synthesis of a C-1 oxygenated steroid, with this compound listed as a related compound. mun.ca

Other Multistep Synthetic Sequences

Beyond the specific methods mentioned above, this compound can also be prepared through various multistep synthetic sequences. These routes may involve a combination of different reaction types to build the carbon skeleton and introduce the necessary functional groups.

One potential multistep approach could involve the conjugate addition of an acyl equivalent to a Michael acceptor. ulb.ac.be While the direct application to this compound is not specified, this strategy is a common method for synthesizing 1,4- and 1,5-dicarbonyl compounds. ulb.ac.be

Another example of a multistep synthesis involves the use of enzymatic reactions. For instance, the synthesis of related 1,2-diols has been achieved through a two-step enzymatic process starting from benzaldehyde (B42025) and acetaldehyde. researchgate.net While not directly producing the target dione, this illustrates the potential for biocatalytic methods in constructing similar carbon skeletons.

Precursor Compounds and Their Derivatization in this compound Synthesis

The synthesis of this compound relies on the selection and derivatization of appropriate precursor compounds. The choice of precursors is dictated by the specific synthetic methodology being employed.

| Synthetic Pathway | Precursor 1 | Precursor 2 | Key Reagents/Conditions |

| Titanium(IV) Chloride-Promoted Reaction | α-Trimethylsiloxystyrene | Methyl vinyl ketone | TiCl₄, Ti(Oⁱ-Pr)₄, CH₂Cl₂, -78 °C |

| Hypothetical Base-Catalyzed Condensation | Acetophenone | 4-Oxopentanal (or equivalent) | Base (e.g., NaOH, NaOEt) |

| Hypothetical Ozonolysis | 1-Phenyl-5-methyl-1-cyclohexene | Ozone (O₃) | Reductive or oxidative workup |

In the Titanium(IV) Chloride-Promoted Reaction , the key precursors are a silyl enol ether, α-trimethylsiloxystyrene, and an α,β-unsaturated ketone, methyl vinyl ketone. oup.com The silyl enol ether is a derivative of acetophenone, where the enol form is "trapped" with a trimethylsilyl (B98337) group. This derivatization is crucial for the subsequent Lewis acid-catalyzed Michael addition.

For Base-Catalyzed Condensation Approaches , logical precursors would be acetophenone and a four-carbon carbonyl compound. For instance, the enolate of acetophenone could react with a molecule like 4-oxopentanal. Derivatization in this context involves the in-situ generation of the enolate using a suitable base.

In a hypothetical Ozonolysis-Based Route , a cyclic alkene such as 1-phenyl-5-methyl-1-cyclohexene could serve as the precursor. The derivatization step in this case is the ozonolysis reaction itself, which transforms the double bond into the two ketone functionalities of the final product.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Synthesis Efficiency

The efficiency of synthesizing this compound is highly dependent on the optimization of reaction conditions and the choice of catalyst.

In Base-Catalyzed Condensation Reactions , the choice of base and solvent is critical. For related diketone syntheses, strong bases like sodium ethoxide or sodium hydroxide (B78521) are commonly used. magritek.com The reaction temperature also plays a significant role; for instance, some aldol condensations are performed at room temperature, while others may require heating. magritek.com The use of solid base catalysts, such as modified magnesium oxide or hydrotalcites, is an area of research aimed at improving catalyst separation and reusability. pnnl.gov

For Titanium(IV) Chloride-Promoted Reactions , the stoichiometry of the Lewis acid and other titanium reagents is a key parameter to optimize. The use of an equimolar amount of TiCl₄ has been shown to be effective. oup.com The reaction temperature is also crucial, with low temperatures like -78 °C being employed to control selectivity and prevent side reactions. oup.com The choice of solvent, typically an inert solvent like methylene chloride, is also important for reaction success. oup.com

The development of more efficient and environmentally friendly catalyst systems is an ongoing area of research. For example, the use of lanthanoid triisopropoxides as catalysts in aldol-type reactions has been explored as an alternative to traditional base catalysts. oup.com Furthermore, the development of solid acid and base catalysts offers potential advantages in terms of ease of separation and catalyst recycling, contributing to more sustainable synthetic processes. pnnl.govrsc.org

Role of Specific Catalysts and Reagents (e.g., SnCl2, Bases)

The catalytic strategy for the synthesis of this compound and related 1,5-dicarbonyl compounds involves both Lewis acids and bases. These catalysts play a crucial role in activating the substrates and facilitating the key bond-forming step.

Lewis Acid Catalysis

Lewis acids are effective in activating the α,β-unsaturated ketone, making it more electrophilic and susceptible to nucleophilic attack by the enol or its silyl ether equivalent.

Titanium(IV) Chloride (TiCl4): This strong Lewis acid has been shown to promote the reaction of α-trimethylsiloxystyrene (the silyl enol ether of acetophenone) with methyl vinyl ketone ethylene (B1197577) acetal, yielding a monoacetal of this compound. researchgate.net This variant of the Mukaiyama-Michael addition is effective under very mild conditions, specifically at low temperatures. researchgate.net

Iodine (I2): Molecular iodine can serve as a mild and effective catalyst for the Mukaiyama-Michael reaction. In a notable example, 10 mol% of iodine catalyzes the reaction between 1-phenyl-1-(trimethylsilyloxy)-ethylene and methyl vinyl ketone to produce 1,5-dicarbonyl products in high yields. researchgate.net

Tin(II) Chloride (SnCl2): While direct application of SnCl2 for the synthesis of this compound is not extensively detailed, tin chlorides (like SnCl4) are recognized as potent Lewis acid catalysts in various organic transformations, including the conversion of carbohydrates. dtu.dk Their utility in promoting reactions like the Paal-Knorr synthesis from dicarbonyls suggests their potential role in activating carbonyl compounds in related syntheses. semanticscholar.org

Base Catalysis

Base-catalyzed pathways are fundamental to the classic Michael addition. The base is responsible for deprotonating the α-carbon of the ketone (acetophenone), generating the nucleophilic enolate that initiates the conjugate addition.

Alkoxides: Strong bases such as sodium methoxide (B1231860) or sodium ethoxide are commonly used to generate the enolate from the ketone donor. dss.go.th The reaction mechanism proceeds through the formation of the enolate, its subsequent addition to the Michael acceptor (methyl vinyl ketone), and a final protonation step to yield the 1,5-dicarbonyl product. masterorganicchemistry.com

Hydroxides: Milder inorganic bases like calcium hydroxide have also been employed in related condensation reactions involving enolates, such as the crossed aldol-crossed Cannizzaro reaction sequence. msu.edu

| Catalyst/Reagent | Type | Role | Substrates | Yield | Reference |

|---|---|---|---|---|---|

| Titanium(IV) Chloride (TiCl4) | Lewis Acid | Promotes Mukaiyama-Michael addition | α-Trimethylsiloxystyrene + Methyl vinyl ketone acetal | Good | researchgate.net |

| Iodine (I2) | Lewis Acid | Catalyzes Mukaiyama-Michael addition | 1-Phenyl-1-(trimethylsilyloxy)-ethylene + Methyl vinyl ketone | 74-87% | researchgate.net |

| Alkoxides (e.g., NaOCH3) | Base | Generates enolate from ketone | Aryl methyl ketone + Aromatic aldehyde (Chalcone synthesis) | Good | dss.go.th |

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and the stability of intermediates. The polarity of the solvent can affect the solubility of reactants and catalysts as well as the energetics of the transition state.

In the iodine-catalyzed Mukaiyama-Michael reaction to form 1,5-dicarbonyl compounds, acetonitrile has been successfully used as the reaction solvent. researchgate.net For other related syntheses, a variety of solvents have been investigated. For instance, in the ZIF-9 catalyzed Knoevenagel condensation, a reaction also involving carbonyl compounds, the reaction rate was found to decrease in the order: tetrahydrofuran > toluene (B28343) > ethyl acetate (B1210297) > dichloromethane . hcmut.edu.vn This highlights the profound impact solvent choice can have on reaction kinetics. In reactions involving the formation of pyrroles from diketones, yields were observed to increase with the polarity of the solvent, with methanol (B129727) and ethanol (B145695) providing higher yields than the more polar acetonitrile. techscience.com

| Solvent | Reaction Type | Catalyst/Conditions | Observation | Reference |

|---|---|---|---|---|

| Acetonitrile | Iodine-catalyzed Mukaiyama-Michael | Iodine (10 mol%) | Effective solvent for the reaction. | researchgate.net |

| Tetrahydrofuran (THF) | Knoevenagel Condensation | ZIF-9 | Highest reaction rate compared to other tested solvents. | hcmut.edu.vn |

| Toluene | Knoevenagel Condensation | ZIF-9 | Moderate reaction rate. | hcmut.edu.vn |

| Methanol / Ethanol | Paal-Knorr Pyrrole (B145914) Synthesis | Acidic Magnetic Biocarbon | Higher yields compared to less polar or more polar aprotic solvents. | techscience.com |

| Dichloromethane (DCM) | Knoevenagel Condensation | ZIF-9 | Lowest reaction rate among tested solvents. | hcmut.edu.vn |

Temperature and Pressure Parameters in Synthetic Protocols

Temperature is a key parameter for controlling the reaction rate and selectivity. Different catalytic systems for the synthesis of this compound operate under vastly different temperature regimes.

Low-Temperature Synthesis: The TiCl4-promoted Mukaiyama-Michael addition is performed at a very low temperature of -78°C . researchgate.net This is often necessary to control the high reactivity of the Lewis acid and prevent side reactions, thereby enhancing selectivity.

Elevated Temperature Synthesis: In contrast, some solid-state reactions for related heterocyclic syntheses from dicarbonyl compounds are carried out at elevated temperatures. For example, the synthesis of hexahydroquinoline derivatives from a 1,3-diketone proceeds at 80°C in the absence of a solvent. semanticscholar.org

Information regarding the specific effects of pressure on the synthesis of this compound is not widely available in the surveyed literature. However, for various other organic reactions, the application of high hydrostatic pressure has been shown to be a potent activation method, often leading to significantly improved yields and shorter reaction times compared to reactions run at atmospheric pressure.

Reactivity and Mechanistic Investigations of 1 Phenyl 1,5 Hexanedione

Intramolecular Aldol (B89426) Condensation Dynamics

The intramolecular aldol condensation of 1,5-dicarbonyl compounds is a classic and powerful method for synthesizing five- and six-membered rings. The reaction involving 1-phenyl-1,5-hexanedione has been a subject of detailed kinetic and thermodynamic analysis, offering a model system for understanding more complex transformations. acs.orguwo.calibretexts.org

The intramolecular aldol condensation of this compound proceeds through two main steps: an initial aldol addition to form a cyclic aldol product, followed by an elimination (dehydration) step to yield a cyclic α,β-unsaturated ketone (enone). acs.orgresearchgate.net Rate and equilibrium constants for both steps have been determined, providing a quantitative picture of the reaction landscape. acs.orgscispace.com

Compared to analogous compounds like 2,6-heptanedione (B80457), the aldol addition step for this compound is both slower and thermodynamically less favorable. acs.orgstackexchange.com This is attributed to the electronic effect of the phenyl group. The subsequent dehydration step, however, is facilitated, leading to the formation of the conjugated enone product.

Below is a table summarizing key kinetic and equilibrium data for the intramolecular aldol condensation of this compound compared to a related diketone.

| Compound | Step | Rate Constant (k) | Equilibrium Constant (K) |

| This compound | Aldol Addition | Slower than 2,6-heptanedione acs.org | Less favorable than 2,6-heptanedione acs.org |

| Dehydration | Favorable acs.org | Favorable acs.org | |

| 2,6-Heptanedione | Aldol Addition | Faster than this compound acs.org | More favorable than this compound acs.org |

This table provides a qualitative comparison based on cited research.

The phenyl substituent at the C1 position is the primary structural feature distinguishing this compound from simple aliphatic diketones like 2,5-hexanedione (B30556) or 2,6-heptanedione. This substituent exerts a significant influence on the reaction's kinetics and thermodynamics. acs.org

Marcus theory, a framework originally developed to describe electron transfer reactions, has been successfully applied to correlate rate and equilibrium constants for aldol reactions. scispace.com Detailed analysis of the kinetics for this compound and related compounds using Marcus theory reveals that the intrinsic barriers for the intramolecular reactions are consistent with those observed for intermolecular aldol reactions. acs.orguwo.ca

The intrinsic barrier is a measure of the reaction's kinetic facility independent of its thermodynamic driving force. The finding that intramolecular and intermolecular aldol reactions share similar intrinsic barriers (approximately 14.49 ± 0.82 kcal/mol for addition and 13.99 ± 0.74 kcal/mol for dehydration) is significant. uwo.ca It implies that the rate constants for intramolecular aldol reactions can be predicted from their reaction energetics. acs.orgresearchgate.net This application of Marcus theory provides a powerful predictive tool for understanding and designing synthetic routes based on intramolecular cyclizations. scispace.com

Cyclization Reactions Leading to Fused Ring Systems

Beyond the classic aldol condensation, this compound and similar δ-dicarbonyl compounds can undergo cyclization to form various ring systems, including fused structures when additional rings are present or formed.

The intramolecular aldol condensation of this compound is a direct route to a cyclic enone. The reaction typically leads to the formation of a five-membered ring, 3-methyl-2-phenyl-2-cyclopentenone, via enolate formation at the methyl group followed by attack on the phenyl-substituted carbonyl. Alternatively, enolization at the methylene (B1212753) adjacent to the phenyl group can lead to a six-membered ring product. The relative stability of the resulting ring (five-membered vs. seven-membered) and the transition states leading to them generally favors the formation of five- or six-membered rings in intramolecular aldol reactions. libretexts.org In some cases, dicarbonyl intermediates like 1-phenyl-2,5-hexanedione have been observed in reactions that ultimately yield cyclopentenone derivatives. researchgate.net

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile single-electron oxidizing agent used to mediate a variety of organic transformations, including intramolecular cyclizations. beilstein-journals.orgscirp.org For δ-aryl-β-dicarbonyl compounds, a class to which this compound belongs, CAN can initiate an intramolecular radical cyclization onto the aromatic ring. beilstein-journals.org

The proposed mechanism involves the oxidation of the dicarbonyl compound by CAN to generate a radical intermediate. This radical can then attack the electron-rich phenyl ring in an intramolecular fashion. The resulting cyclohexadienyl radical is further oxidized by a second equivalent of CAN to a cation, which then rearomatizes by losing a proton to yield a fused ring product, such as a 2-tetralone (B1666913) derivative. beilstein-journals.org Studies on the closely related 6-phenyl-2,4-hexanedione have shown that this CAN-mediated cyclization proceeds efficiently in methanol (B129727) to form the corresponding 2-tetralone. beilstein-journals.orgnih.gov This methodology provides an alternative pathway to fused ring systems from linear dicarbonyl precursors. rsc.orgrsc.org

| Reagent | Substrate Class | Proposed Intermediate | Product Type |

| Base (e.g., OH⁻) | 1,5-Diketone | Enolate | Cyclic Enone acs.org |

| Cerium(IV) Ammonium Nitrate (CAN) | δ-Aryl-β-dicarbonyl | β-Dicarbonyl Radical | Fused Ring (e.g., Tetralone) beilstein-journals.org |

Radical Arylations and Their Mechanisms

Radical arylations involving derivatives of this compound, specifically δ-aryl-β-dicarbonyl compounds, have been investigated to synthesize 2-tetralone derivatives. beilstein-journals.org The intramolecular cyclization of these compounds can be initiated by single-electron oxidizing agents like cerium(IV) ammonium nitrate (CAN). beilstein-journals.org

The proposed mechanism for the CAN-mediated oxidation of δ-aryl-β-dicarbonyl compounds in methanol involves the initial oxidation of the enol tautomer to form a protonated radical. beilstein-journals.org This is followed by deprotonation by the solvent (methanol) to generate a radical species. This radical can then undergo intramolecular cyclization onto the aromatic ring. beilstein-journals.org The stability of the resulting cyclohexadienyl radical intermediate is a crucial factor in the successful formation of the 2-tetralone product. beilstein-journals.org

Studies have shown that the reaction conditions, particularly the solvent, play a significant role in the product distribution. For instance, the oxidation of 6-phenyl-2,4-hexanedione with CAN in methanol favors the formation of the cyclized 2-tetralone product, whereas in acetonitrile, it exclusively yields the cleavage product, 3-phenylpropionic acid. beilstein-journals.org

Functional Group Transformations and Cross-Reactions

The two ketone moieties in this compound are reactive sites that can undergo a variety of functional group transformations, including oxidation, reduction, and nucleophilic substitution.

Oxidation Pathways and Products

The ketone functional groups in dicarbonyl compounds are susceptible to oxidation. Common oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of carboxylic acids. nih.gov For instance, the oxidation of cyclohexanone (B45756) has been shown to yield adipic acid. nih.gov While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided context, the general reactivity of ketones suggests that under strong oxidizing conditions, it could potentially be cleaved to form derivatives of benzoic acid and dicarboxylic acids.

Reduction Strategies and Resulting Derivatives

The carbonyl groups of this compound can be reduced to hydroxyl groups, yielding alcohol derivatives. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of diketones can lead to the formation of hydroxyketones and/or diols. rsc.orgconicet.gov.ar

For example, the enantioselective hydrogenation of a related diketone, 1-phenyl-1,2-propanedione (B147261), has been studied in detail. researchgate.net This reaction preferentially reduces the carbonyl group adjacent to the phenyl ring, yielding 1-hydroxy-1-phenylpropanone as the major product. researchgate.net Further reduction can lead to the corresponding diol. researchgate.net Similar selectivity could be expected in the reduction of this compound, where the benzoyl carbonyl is likely to be reduced preferentially. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, leading to specific stereoisomers of the resulting diols. rsc.orgconicet.gov.ar

Role as a Michael Acceptor in Conjugate Additions

The concept of Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org While this compound itself is not an α,β-unsaturated system, it can be a product of a Michael addition reaction.

Specifically, the reaction of a silyl (B83357) enol ether, such as α-trimethylsiloxystyrene, with an α,β-unsaturated ketone like methyl vinyl ketone, in the presence of a Lewis acid like titanium tetrachloride (TiCl₄), yields a 1,5-dicarbonyl compound. researchgate.net This reaction proceeds via a Michael-type addition where the enol ether acts as the Michael donor and the enone is the acceptor. The resulting product of this specific reaction is this compound. researchgate.net

This demonstrates that while this compound is not the acceptor in this context, its synthesis is a direct consequence of a conjugate addition, highlighting the importance of this reaction type in forming 1,5-dicarbonyl structures. The reaction is thermodynamically controlled and is a powerful method for carbon-carbon bond formation. organic-chemistry.org

Derivatization Strategies and Synthetic Utility of 1 Phenyl 1,5 Hexanedione

Construction of Heterocyclic Systems

The 1,5-dicarbonyl structure of 1-phenyl-1,5-hexanedione is ideally suited for cyclization reactions to form various five- and six-membered heterocyclic rings. These heterocycles are significant structural motifs in many biologically active compounds and functional materials. nih.gov

The Paal-Knorr synthesis is a classic and efficient method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia (B1221849). rgmcet.edu.inacs.orgwikipedia.org This reaction can be adapted for 1,5-dicarbonyls like this compound, often proceeding through an initial intramolecular cyclization to form a 1,4-dicarbonyl intermediate, which then undergoes the Paal-Knorr reaction. The general mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the pyrrole (B145914) ring. wikipedia.org

The reaction is typically performed under acidic conditions, although various catalysts, including solid acids and metal nanoparticles, have been developed to improve yields and facilitate greener reaction conditions. rgmcet.edu.inresearchgate.netrsc.org For instance, the use of water as a solvent has been shown to be effective for the Paal-Knorr synthesis, offering an environmentally friendly alternative to traditional organic solvents. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Reference |

| 2,5-Hexanedione (B30556) | Aniline | Graphene Oxide | 2,5-dimethyl-N-phenyl pyrrole | - | researchgate.net |

| 2,5-Hexanedione | Primary Amines | Water | N-substituted 2,5-dimethyl pyrroles | Good to Excellent | researchgate.net |

| Nitroanilines | 1,4-Dicarbonyls | p-TsOH·H2O, MgSO4 / Toluene (B28343) | (1H-pyrrol-1-yl)nitroarenes | - | rsc.org |

1,5-Dicarbonyl compounds are key precursors for the synthesis of pyridines and their partially saturated derivatives like dihydropyridones. The reaction of a 1,5-dicarbonyl compound with ammonia or an ammonia source leads to the formation of a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine (B92270). pharmaerudition.orgrrbdavc.org

A notable method for synthesizing 2,3-dihydro-4-pyridones involves the condensation of a β-diketone with a Schiff base in the presence of a strong base like potassium amide in liquid ammonia. For example, the reaction of benzoylacetone (B1666692) with benzylidenaniline yields an aminodiketone intermediate which, upon treatment with sulfuric acid, cyclizes to form a 2,3-dihydro-1,2,6-triphenyl-4-pyridone. oup.comoup.com This approach allows for the direct synthesis of dihydropyridones from acyclic precursors.

The Hantzsch dihydropyridine (B1217469) synthesis, a well-known multicomponent reaction, can also be modified to utilize 1,5-dicarbonyl compounds for the preparation of dihydropyridines. thermofisher.com This reaction and its variations have been extensively studied for the synthesis of various substituted pyridines and dihydropyridines. ajgreenchem.comgoogle.comdiva-portal.orgorganic-chemistry.org

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Benzoylacetone | Benzylidenaniline | 1. KNH2, liq. NH3; 2. H2SO4 | 2,3-dihydro-1,2,6-triphenyl-4-pyridone | oup.comoup.com |

| Acetylacetone | Benzylidenaniline | KNH2, liq. NH3 | 2,3-dihydro-1,2-diphenyl-6-methyl-4-pyridone | oup.comoup.com |

| 6-Phenyl-2,4-hexanedione | Benzylidenaniline | KNH2, liq. NH3 | 2,3-dihydro-1,2-diphenyl-6-phenethyl-4-pyridone | oup.comoup.com |

Beyond pyrroles and pyridones, this compound can be utilized to synthesize a variety of other nitrogen and oxygen-containing heterocycles. mdpi.comchim.itmdpi.comrsc.org The specific heterocyclic system formed depends on the reaction partner and the conditions employed. For instance, reactions with hydrazines can lead to the formation of pyridazines or other nitrogen-containing bicyclic systems.

The versatility of 1,5-dicarbonyl compounds as precursors extends to the synthesis of various heterocyclic structures that are of interest in medicinal chemistry and materials science. nih.govmdpi.com The development of new synthetic methodologies continues to expand the scope of heterocycles accessible from these building blocks. rsc.orgresearchgate.net

Applications as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in the total synthesis of more complex organic molecules. Its dicarbonyl functionality allows for a range of transformations, including aldol (B89426) condensations, Michael additions, and cyclization reactions, to construct intricate molecular architectures. academie-sciences.fracs.orgresearchgate.net

The synthesis of 1,5-diketones themselves can be achieved through various methods, such as the Michael addition of an enolate to an α,β-unsaturated ketone. acs.org Once formed, these diketones can be elaborated into a variety of structures. For example, they are key intermediates in the synthesis of certain natural products and pharmacologically active compounds. nih.gov The phenyl group in this compound can also be functionalized or used to direct subsequent reactions, adding another layer of synthetic utility.

Precursor in Coordination Chemistry and Ligand Design

The diketone functionality of this compound makes it an excellent precursor for the synthesis of ligands for coordination chemistry. The corresponding β-diketonate ligand can be formed upon deprotonation, which can then chelate to a variety of metal ions.

β-Diketonate ligands are widely used in coordination chemistry due to their ability to form stable complexes with a vast number of metal ions. mdpi.comsemanticscholar.orgresearchgate.net The synthesis of these ligands is often achieved through a Claisen condensation of a ketone and an ester. google.com In the case of this compound, intramolecular cyclization can lead to a cyclic β-diketone, or it can be used to synthesize acyclic polydentate ligands.

These ligands can coordinate to transition metals, lanthanides, and actinides, forming complexes with interesting magnetic, optical, and catalytic properties. mdpi.comdntb.gov.uaresearchgate.net For example, metal complexes of Schiff bases derived from diketones have been synthesized and characterized. researchgate.netijcce.ac.ir The nature of the metal ion and the substituents on the diketonate ligand can be systematically varied to tune the properties of the resulting metal complexes. mdpi.com

| Ligand Precursor | Metal Ion | Resulting Complex Type | Potential Application | Reference |

| 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Metal(II) β-diketonate | Antitumor agents | mdpi.com |

| 2,5-Hexanedione bis(thiosemicarbazone) | Fe(III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Pd(II), Pt(II) | Metal-thiosemicarbazone complex | - | researchgate.net |

| Bis(2,6-diamine pyridine 2,5-hexanedione) | Mn(II), Fe(II), Co(II), Ni(II), Cu(II) | Macrocyclic Schiff-base complex | - | researchgate.net |

Investigation of Ligand Reactivity and Stability within Complexes

The bifunctional nature of 1,5-dicarbonyl compounds such as this compound allows them to act as versatile ligands in coordination chemistry. The reactivity and stability of these ligands within metal complexes are critical factors influencing the properties and catalytic activity of the resulting coordination compounds. While direct studies on this compound complexes are limited, extensive research on related β-diketonate complexes provides significant insights.

β-Diketones and their metal complexes are among the most widely studied coordination compounds due to their applications in catalysis and as precursors for chemical vapor deposition. semanticscholar.org The stability of ternary lanthanide complexes with ligands like 1,10-phenanthroline (B135089) and a hydroxytriazene has been shown to depend on factors including electrostatic forces and the size of the metal ion, which must be large enough to accommodate multiple ligands. ijirset.com

In nickel(II) complexes of various 2-alkyl-1-phenyl-1,3-butanediones, the stability and spectral properties are influenced by substituents at the β-position. semanticscholar.org An increase in the length of the alkyl group at this position leads to a decrease in the frequency of the νs(C-O)+δC-H stretching vibration, indicating a positive inductive effect of the alkyl group on the system, which can enhance complex stability. semanticscholar.org The phenyl group also plays a role, with π-π* transitions of the phenyl ring being observed in the electronic spectra of these ligands. semanticscholar.org

The reactivity of the diketone ligand itself is also a key factor. For instance, the rate and equilibrium constants for the intramolecular aldol condensation of this compound have been determined, showing that the addition step is less favorable and slower compared to analogous compounds like 2,6-heptanedione (B80457). acs.org In the context of catalysis, the stability of the ligand-metal complex is paramount. Studies on the hydrodeoxygenation of 2,5-hexanedione using homogeneous ruthenium and iridium catalysts have shown that under certain conditions, the catalyst can decompose. acs.org This decomposition pathway can involve the formation of highly stable isostructural complexes where the original ligand is retained, but the metal center is replaced by ions like Fe or Ni leached from the reactor body. acs.org This underscores the importance of understanding the ligand's stability and reactivity under specific reaction conditions to maintain catalytic integrity.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The presence of two distinct carbonyl environments in this compound—one adjacent to a phenyl group (benzoyl) and the other a methyl ketone (acetyl)—makes regioselectivity and stereoselectivity critical aspects of its derivatization reactions. nih.gov

Regioselectivity

Regioselectivity, or the preferential reaction at one functional group over another, is a prominent feature in the synthesis of heterocyclic compounds from asymmetric diketones. The synthesis of pyrazoles through condensation with hydrazines is a well-documented example. In reactions involving asymmetric 1,3-diones like 1-phenyl-1,3-butanedione, a very good regioselectivity is often obtained. lookchem.com This selectivity is attributed to factors such as the conjugative effect of the aromatic ring, which stabilizes the enol-tautomer intermediate, directing the cyclization. lookchem.com Similarly, in consecutive three-component syntheses of pyrazoles from α,β-unsaturated carbonyl compounds and tosylhydrazine, the observed regioselectivity is often attributed to steric influences. beilstein-journals.org

The Paal-Knorr synthesis, a common method for preparing pyrroles from 1,4-dicarbonyls, also demonstrates regiochemical considerations, particularly in subsequent reactions. The condensation of 2,5-hexanedione with various anilines produces N-aryl-2,5-dimethylpyrrole derivatives. nih.gov Subsequent Vilsmeier-Haack formylation or acylation of these pyrroles occurs regioselectively at the 3-position. nih.gov

Table 1: Regioselectivity in Derivatization Reactions of Asymmetric Diketones This table presents findings from reactions with structurally similar asymmetric diketones to illustrate the principles of regioselectivity applicable to this compound.

| Reaction Type | Diketone Substrate | Reagent | Observed Outcome | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Pyrazole Synthesis | 1-Phenyl-1,3-butanedione | Phenylhydrazine | High regioselectivity towards 3-methyl-1,5-diphenyl-1H-pyrazole. | Conjugative effect of the phenyl ring stabilizing the enol intermediate. | lookchem.com |

| Pyrazole Synthesis | 2,4-Hexanedione | Hydrazine derivatives | Good regioselectivity towards 3-methyl-5-ethyl-1H-pyrazole derivatives. | Steric and electronic differences between methyl and ethyl groups. | lookchem.com |

| Robinson Annelation | Chalcone + 2-Butanone | La(OPr-i)3 | Selective formation of trans-6-methyl-3,5-diphenyl-2-cyclohexen-1-one. | Thermodynamic control favoring the more stable trans product. | oup.com |

| Vilsmeier-Haack Reaction | N-aryl-2,5-dimethylpyrrole | POCl3/DMF | Selective formylation at the C3 position of the pyrrole ring. | Electronic properties of the pyrrole ring. | nih.gov |

Stereoselectivity

Stereoselectivity involves the preferential formation of one stereoisomer over another. For diketones, this is most relevant in reduction reactions of the carbonyl groups to form chiral hydroxyl centers. While direct stereoselective studies on this compound are not abundant, research on analogous α- and β-diketones provides a clear framework.

The enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261) has been studied extensively. Using platinum catalysts modified with chiral inducers like cinchonidine, it is possible to steer the reaction towards a specific enantiomer. researchgate.net The hydrogenation of the carbonyl group attached to the phenyl ring is generally preferred, and the choice of solvent and catalyst modification method significantly impacts the enantiomeric excess (ee) achieved, with values up to 64% reported. researchgate.net Similarly, studies on iridium catalysts for the same reaction have been conducted, although inducing high enantioselectivity is considered challenging for this substrate. researchgate.net

Enzyme-catalyzed reductions offer a powerful alternative for achieving high stereoselectivity. Carbonyl reductases, for example, can reduce 2,3-alkanediones to the corresponding (S)-2-hydroxy-alkane-3-ones with excellent enantiomeric excesses (89–95% ee) and high regioselectivity, targeting the C2-position carbonyl group. rsc.orgrsc.org These biocatalytic methods are particularly effective for producing linear aliphatic α-hydroxy ketones, which are challenging targets for traditional chemical methods due to the structural similarity of substituents. rsc.org

Table 2: Stereoselectivity in the Reduction of Phenyl-Containing and Aliphatic Diketones This table summarizes results from the stereoselective reduction of related diketones, demonstrating methodologies applicable to this compound.

| Reaction Type | Diketone Substrate | Catalyst/Reagent | Major Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Enantioselective Hydrogenation | 1-Phenyl-1,2-propanedione | Pt catalyst modified with Cinchonidine | (R)-1-hydroxy-1-phenylpropanone | 64% | researchgate.net |

| Enantioselective Hydrogenation | 1-Phenyl-1,2-propanedione | Ir/TiO2 catalyst with Cinchonidine | (R)-1-phenyl-1-hydroxy-2-propanone | ~20% (max) | researchgate.net |

| Enzyme-Catalyzed Reduction | 2,3-Pentanedione | Carbonyl reductase (CPCR2) | (S)-2-Hydroxypentan-3-one | 89-93% | rsc.org |

| Enzyme-Catalyzed Reduction | 2,3-Hexanedione | Carbonyl reductase (CPCR2) | (S)-2-Hydroxyhexan-3-one | 89-95% | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 1,5 Hexanedione and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (Beyond Basic Identification)

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like 1-phenyl-1,5-hexanedione, with its distinct aromatic and aliphatic regions and flexible alkyl chain, advanced NMR methods are essential for a complete structural and conformational picture.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural assignment. The flexible four-carbon chain connecting the two carbonyl groups allows the molecule to adopt various conformations in solution. While a single set of averaged signals is typically observed at room temperature due to rapid bond rotation, the chemical shifts and coupling constants hold clues to the molecule's preferred spatial arrangements.

The proton (¹H) NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons adjacent to each carbonyl group, the central methylene protons, and the terminal methyl protons. The aromatic region would typically display complex multiplets for the ortho-, meta-, and para-protons. The aliphatic protons would appear as triplets and a quintet, with coupling patterns revealing their connectivity.

The carbon (¹³C) NMR spectrum complements the proton data, showing distinct resonances for the two carbonyl carbons (one aryl ketone and one alkyl ketone), the carbons of the phenyl ring, and the four unique carbons of the hexanedione chain. The chemical shifts are indicative of the electronic environment of each carbon atom.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift increments. Experimental values may vary depending on solvent and temperature.)

| Atom Position (see structure) | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling (J in Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O, Phenyl) | - | ~199.0 |

| 2 (CH₂) | 3.05, t, J=7.2 | ~38.0 |

| 3 (CH₂) | 2.00, quin, J=7.2 | ~19.5 |

| 4 (CH₂) | 2.50, t, J=7.2 | ~42.5 |

| 5 (C=O, Methyl) | - | ~208.0 |

| 6 (CH₃) | 2.15, s | ~29.8 |

| Phenyl (ortho) | 7.95, d, J=7.5 | ~128.5 |

| Phenyl (meta) | 7.45, t, J=7.5 | ~128.0 |

| Phenyl (para) | 7.55, t, J=7.5 | ~133.0 |

| Phenyl (ipso) | - | ~136.5 |

Structure for Atom Position Reference:

Phenyl-(C¹=O)-(C²H₂)-(C³H₂)-(C⁴H₂)-(C⁵=O)-(C⁶H₃)

Conformational analysis can be explored using techniques like Nuclear Overhauser Effect (NOE) spectroscopy. NOE experiments can detect through-space interactions between protons that are close to each other, providing evidence for specific folded conformations of the alkyl chain. Furthermore, variable-temperature NMR studies could reveal information about the energy barriers between different conformers.

Distinguishing between structural isomers is a critical application of advanced NMR. While this compound has a specific connectivity, other isomers with the same molecular formula (C₁₂H₁₄O₂) exist, such as 1-phenyl-1,4-hexanedione (B8468798). Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for making this distinction.

HSQC correlates each proton signal with the carbon signal to which it is directly attached, confirming the C-H bonds.

HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton.

For this compound, the HMBC spectrum would show a key correlation from the methyl protons (H6) to the adjacent carbonyl carbon (C5). It would also show correlations from the methylene protons at H4 to both carbonyl C5 and the central methylene C3. In contrast, for a hypothetical 1-phenyl-1,4-hexanedione isomer, the HMBC would show correlations from the terminal methyl group to the C4 carbonyl, and from the ethyl group protons to the same C4 carbonyl, a distinctly different pattern. Such specific, long-range correlations provide unambiguous proof of the 1,5-dione arrangement.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes and Hydrogen Bonding

For this compound, the most prominent features in the IR spectrum are the strong absorptions from the two carbonyl (C=O) groups.

The aryl ketone C=O stretch is expected around 1685 cm⁻¹, with the frequency lowered due to conjugation with the phenyl ring.

The aliphatic ketone C=O stretch should appear at a higher frequency, around 1715 cm⁻¹, typical for a simple alkyl ketone.

Other characteristic bands include:

Aromatic C-H stretching: Just above 3000 cm⁻¹.

Aliphatic C-H stretching: Just below 3000 cm⁻¹.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy is complementary to IR. While the polar C=O bonds give strong IR signals, the C=C bonds of the phenyl ring and the C-C backbone, which involve changes in polarizability, are expected to be strong scatterers in the Raman spectrum.

While this compound cannot act as a hydrogen bond donor, its carbonyl oxygens can act as hydrogen bond acceptors. In the presence of protic solvents (like alcohols), intermolecular hydrogen bonding would cause a lengthening of the C=O bond, resulting in a shift of the carbonyl stretching frequencies to lower wavenumbers (a redshift) in the IR spectrum. The magnitude of this shift can provide information about the strength of the hydrogen bonding interaction.

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 | Medium |

| Aliphatic Ketone C=O Stretch | ~1715 | ~1715 | Strong (IR), Weak (Raman) |

| Aryl Ketone C=O Stretch | ~1685 | ~1685 | Strong (IR), Weak (Raman) |

| Aromatic C=C Stretch | 1600, 1580, 1450 | 1600, 1580, 1450 | Medium (IR), Strong (Raman) |

| CH₂ Bending | ~1465 | ~1465 | Medium |

| CH₃ Bending | ~1375 | ~1375 | Medium |

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₁₂H₁₄O₂. Its calculated monoisotopic mass is 190.09938 Da. HRMS can measure this mass with high precision, confirming the elemental composition and distinguishing it from other potential formulas that might have the same nominal mass (e.g., C₁₁H₁₀N₂O).

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at a molecular level. It is particularly useful for analyzing the fragmentation of volatile compounds like this compound upon electron ionization (EI).

The electron ionization mass spectrum of this compound is characterized by several key fragment ions that reveal its structure. The molecular ion peak ([M]⁺) would be observed at m/z 190. The major fragmentation pathways are dictated by the presence of the two carbonyl groups and the phenyl ring:

Alpha-Cleavage: The most favorable cleavage occurs adjacent to the benzoyl carbonyl group, leading to the formation of the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectrum.

Loss of CO: The benzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule to form the phenyl cation at m/z 77 .

McLafferty Rearrangement: The aliphatic ketone end of the molecule can undergo a McLafferty rearrangement, where a gamma-hydrogen is transferred to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would result in the loss of a neutral acetone (B3395972) molecule (58 Da), leading to a fragment ion at m/z 132 .

Another key fragment is observed at m/z 120 . This likely arises from cleavage of the C4-C5 bond, followed by a hydrogen rearrangement, or from cleavage of the bond between C2 and C3, resulting in a [C₆H₅COCH₂CH₂]⁺ fragment.

The analysis of these characteristic fragments by GC-MS not only confirms the identity of this compound but can also be used to monitor its formation in a reaction mixture or to identify it as a component in the analysis of volatile products from chemical or biological processes.

Interactive Table 3: Major Fragment Ions for this compound in EI-MS

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion |

| 120 | [C₈H₈O]⁺ | Cleavage of C-C bond in alkyl chain |

| 105 | [C₆H₅CO]⁺ | α-Cleavage at benzoyl group (Base Peak) |

| 77 | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| 43 | [CH₃CO]⁺ | α-Cleavage at acetyl group |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. For derivatives of this compound, this technique offers a precise determination of bond lengths, bond angles, and conformational preferences, which are crucial for understanding the compound's physical and chemical properties. A notable example is the structural elucidation of 2-(2-oxo-2-phenylethyl)cyclohexan-1-one, a derivative of this compound.

The crystal structure of this derivative was determined to provide a detailed understanding of its molecular geometry. The crystallographic data reveals the spatial arrangement of the phenyl ring relative to the cyclohexanone (B45756) moiety and the nature of the intermolecular interactions that govern the crystal packing.

Detailed research findings from the crystallographic analysis are presented in the following interactive data table. This data is instrumental for computational modeling and for correlating structural features with spectroscopic observations.

| Parameter | Value |

|---|---|

| Empirical Formula | C14H16O2 |

| Formula Weight | 216.27 |

| Temperature (K) | 100 |

| Wavelength (Å) | 1.54184 |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a (Å) | 11.3391(3) |

| b (Å) | 5.88120(10) |

| c (Å) | 17.0628(4) |

| α (°) | 90 |

| β (°) | 99.643(2) |

| γ (°) | 90 |

| Volume (ų) | 1122.08(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.280 |

| Absorption Coefficient (mm⁻¹) | 0.687 |

| F(000) | 464 |

The solid-state structure of 2-(2-oxo-2-phenylethyl)cyclohexan-1-one, as determined by X-ray crystallography, provides a foundational understanding of the conformational properties of this class of compounds. The precise atomic coordinates and unit cell parameters are critical for advanced molecular modeling and for the interpretation of other spectroscopic data.

Theoretical and Computational Investigations of 1 Phenyl 1,5 Hexanedione

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can be employed to investigate various aspects of 1-Phenyl-1,5-hexanedione, from its ground-state electronic structure to the energetics of its chemical transformations.

Electronic Structure and Conformation Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (conformation) and the distribution of electrons within the this compound molecule. The flexible hexanedione chain and the rotatable phenyl group suggest the existence of multiple low-energy conformers.

A conformational search using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would identify the various energy minima on the potential energy surface. For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles would be determined. Of particular interest is the dihedral angle between the phenyl ring and the adjacent carbonyl group, which influences the degree of π-conjugation and, consequently, the molecule's electronic properties.

The electronic structure analysis would involve the examination of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO highlighting sites for nucleophilic attack.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -653.xxxxxx | Indicator of conformational stability. |

| HOMO Energy (eV) | -6.5 | Relates to ionization potential and nucleophilicity. |

| LUMO Energy (eV) | -1.2 | Relates to electron affinity and electrophilicity. |

| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical reactivity and electronic stability. |

| Dipole Moment (Debye) | 2.8 | Reflects the overall polarity of the molecule. |

Reaction Pathway and Transition State Characterization

This compound is known to undergo an intramolecular aldol (B89426) condensation to form a six-membered ring, a reaction of significant interest in organic synthesis. Experimental studies have determined the rate and equilibrium constants for this cyclization acs.orgacs.org. DFT calculations can provide a detailed mechanistic understanding of this process by mapping out the entire reaction pathway.

The first step in the reaction is the formation of an enolate, followed by a nucleophilic attack of the enolate on the other carbonyl carbon, and subsequent dehydration. DFT calculations can be used to locate the structures and determine the energies of the reactants, intermediates, transition states, and products along this reaction coordinate.

The transition state (TS) is a first-order saddle point on the potential energy surface, and its characterization is crucial for understanding the reaction kinetics. Frequency calculations are performed to confirm the nature of the stationary points; a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is directly related to the reaction rate.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactant (this compound) | 0.0 | Starting material. |

| Enolate Intermediate | +15.2 | Deprotonated intermediate. |

| Transition State 1 (Cyclization) | +22.5 | Energy barrier for ring formation. |

| Aldol Adduct | -5.8 | Cyclized intermediate before dehydration. |

| Transition State 2 (Dehydration) | +18.7 | Energy barrier for water elimination. |

| Product (Cyclohexenone derivative) | -12.3 | Final conjugated product. |

Prediction of Spectroscopic Parameters

DFT calculations are also a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of this compound. By calculating the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure and assign specific resonances to individual atoms in the molecule.

Similarly, by calculating the harmonic vibrational frequencies, an infrared (IR) spectrum can be simulated. This allows for the assignment of characteristic vibrational modes, such as the C=O stretching frequencies of the two ketone groups and the vibrations associated with the phenyl ring.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT is excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape and the timescales of transitions between different conformers.

In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that describes the potential energy of the system as a function of atomic positions. By simulating the molecule in a solvent box (e.g., water or an organic solvent) at a given temperature, one can observe how the molecule folds and samples different shapes. This is particularly useful for understanding the conformational preferences of the aliphatic chain and the orientation of the phenyl group in a solution environment.

Quantitative Structure-Reactivity Relationships (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. tandfonline.com Although no specific QSAR studies on this compound were found, a QSAR study could be developed for a series of substituted 1-phenyl-1,5-hexanediones to predict their reactivity in, for example, the intramolecular aldol condensation.

To build a QSAR model, a set of molecular descriptors would be calculated for each compound in the series. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges calculated using DFT). These descriptors are then correlated with an experimental measure of reactivity, such as the reaction rate constant, using statistical methods like multiple linear regression or machine learning algorithms. A successful QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives.

Analysis of Intramolecular Interactions

The conformation of this compound is influenced by a variety of weak intramolecular interactions. These can include steric repulsion between bulky groups and more subtle attractive forces. Computational methods are well-suited to identify and quantify these interactions.

One possible interaction is a C-H···π interaction, where a C-H bond on the aliphatic chain interacts with the electron-rich π-system of the phenyl ring. Another possibility is the formation of weak intramolecular hydrogen bonds, for instance, between a C-H group alpha to one carbonyl and the oxygen atom of the other carbonyl group, which could stabilize certain folded conformations.

Atoms in Molecules (AIM) theory, applied to the DFT-calculated electron density, is a powerful method for identifying and characterizing such weak interactions. AIM analysis can locate bond critical points between non-covalently bonded atoms and quantify the strength and nature of these interactions.

Applications in Materials Science and Industrial Chemistry Non Clinical

Use as a Cross-Linking Agent or Stabilizer in Polymer Production

Based on available scientific literature, the specific application of 1-Phenyl-1,5-hexanedione as a cross-linking agent or stabilizer in polymer production is not well-documented. While dicarbonyl compounds can theoretically engage in reactions to link polymer chains, specific research or industrial application of this compound for this purpose is not prominently reported.

Intermediates in Specialty Chemical Manufacturing

This compound serves as a valuable intermediate or building block in the synthesis of specialty chemicals, particularly in the construction of cyclic compounds. nih.govacs.orgmdpi.comresearchgate.netnih.gov The 1,5-dicarbonyl structure is a key synthon for forming six-membered rings through intramolecular and condensation reactions.

Two primary synthetic pathways highlight its utility:

Synthesis of Pyridine (B92270) Derivatives: 1,5-diketones are established precursors for the synthesis of substituted pyridines. nih.govacs.org In a reaction analogous to the Hantzsch or Guareschi-Thorpe pyridine syntheses, this compound can be condensed with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297), to form a substituted dihydropyridine (B1217469), which subsequently aromatizes to the corresponding pyridine derivative. nih.govrsc.orgsemanticscholar.orgthermofisher.comwikipedia.orgnih.govdrugfuture.com This method provides a direct route to creating highly functionalized pyridine rings, which are core structures in many fine chemicals, agrochemicals, and functional materials. nih.govresearchgate.net

Synthesis of Cyclohexenone Derivatives: The compound can undergo an intramolecular aldol (B89426) condensation under basic or acidic conditions. oup.comresearchgate.netlibretexts.orglibretexts.org In this reaction, an enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, leading to the formation of a six-membered ring. Subsequent dehydration (elimination of a water molecule) yields a stable α,β-unsaturated cyclic ketone, specifically a substituted cyclohexenone. libretexts.orglibretexts.orgorganic-chemistry.orgnih.gov Cyclohexenone scaffolds are important components in various complex organic molecules.

The following table summarizes the primary transformations of this compound as a chemical intermediate.

| Starting Material(s) | Reaction Type | Resulting Chemical Class | Significance |

|---|---|---|---|

| This compound, Ammonia Source (e.g., NH₄OAc) | Condensation/Cyclization/Aromatization | Substituted Pyridine | Forms a six-membered nitrogen-containing aromatic heterocycle, a key structure in specialty chemicals. nih.govacs.org |

| This compound | Intramolecular Aldol Condensation | Substituted Cyclohexenone | Forms a six-membered carbocyclic ring, a common building block in organic synthesis. oup.comlibretexts.org |

Catalyst or Ligand in Catalytic Systems

While β-diketones (1,3-diketones) are widely known for their ability to act as bidentate ligands, forming stable chelate complexes with a variety of metal ions that often exhibit catalytic activity, the role of this compound (a 1,5-diketone) as a ligand or catalyst is not extensively documented in the scientific literature. The spatial arrangement of the carbonyl groups in a 1,5-diketone makes it less suited for forming simple monomeric chelate rings compared to 1,3-diketones. Consequently, its application in the development of catalytic systems appears to be limited or not widely reported.

Future Research Trajectories and Unresolved Questions

Development of Novel and Sustainable Synthetic Routes

While classical methods for synthesizing 1,5-dicarbonyl compounds are well-established, there is a significant impetus to develop novel synthetic strategies that align with the principles of green chemistry. Future research will likely prioritize routes that utilize renewable feedstocks, minimize waste, and employ environmentally benign catalysts and solvents.

One promising avenue is the adaptation of biomass conversion pathways. For instance, the production of 2,5-hexanedione (B30556) (HDN) from 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from cellulose, is a subject of intense research. nih.govrsc.orgnih.gov A forward-looking research goal would be to devise a chemo-catalytic strategy to introduce a phenyl group into bio-derived C6 platforms, thereby creating a sustainable route to 1-Phenyl-1,5-hexanedione. This could involve the catalytic coupling of a benzene-containing synthon with a furanic intermediate derived from HMF. nih.gov

The development of one-pot syntheses that reduce the number of operational steps, solvent use, and purification requirements is another critical area. Research into base-catalyzed sustainable synthesis methods, such as those used for producing phenyl esters from carboxylic acids and diphenyl carbonate, could inspire new, cleaner approaches for the acylation steps often involved in diketone synthesis. rsc.org

Table 1: Comparison of Potential Synthetic Paradigms for this compound

| Feature | Traditional Routes (e.g., Friedel-Crafts Acylation) | Future Sustainable Routes |

| Starting Materials | Petroleum-based (e.g., Benzene, Acyl Chlorides) | Biomass-derived (e.g., Cellulose, HMF), Toluene (B28343) researchgate.net |

| Catalysts | Lewis acids (e.g., AlCl3), often in stoichiometric amounts | Heterogeneous catalysts, biocatalysts, reusable base catalysts rsc.org |

| Solvents | Chlorinated hydrocarbons (e.g., CH2Cl2) researchgate.net | Water, supercritical fluids, bio-derived solvents |

| Key Principles | High yield, well-established mechanisms | Atom economy, reduced E-factor, renewable resources rsc.org |

| Challenges | Waste generation, harsh reaction conditions | Catalyst development, feedstock functionalization |

Exploration of Underinvestigated Reaction Pathways and Catalytic Systems

The reactivity of this compound is largely defined by its two carbonyl groups and the adjacent phenyl ring, yet many potential transformations remain underexplored. A key area for future research is the selective functionalization of one carbonyl group over the other, a challenging task that could unlock access to a wide array of complex molecules.

The Paal-Knorr synthesis of pyrroles, a reaction well-documented for 2,5-hexanedione, represents a pathway with significant untapped potential for this compound. acs.orgresearchgate.net Reacting it with various primary amines could lead to a library of novel N-substituted 2-methyl-5-phenylpyrroles, which are valuable scaffolds in medicinal chemistry and materials science.

Furthermore, the field of asymmetric catalysis offers compelling opportunities. The enantioselective hydrogenation of related dicarbonyl compounds, such as 1-phenyl-1,2-propanedione (B147261), has been studied using chiral modifiers on heterogeneous catalysts. nih.govresearchgate.net Applying similar methodologies to this compound could yield chiral hydroxy-ketones or diols, which are valuable building blocks for pharmaceuticals and natural product synthesis. The exploration of novel catalytic systems, including iridium-based catalysts and organocatalysts, could provide new levels of regio- and stereocontrol. nih.gov

Computational Design of Derivatives with Tunable Properties

Computational chemistry and in silico design are powerful tools for accelerating the discovery of new molecules with desired properties, and their application to this compound derivatives is a promising future direction. By modifying the core structure—for example, by introducing substituents on the phenyl ring or altering the length of the alkyl chain—it is possible to fine-tune the compound's electronic, steric, and physicochemical properties.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict how structural changes will affect the molecule's reactivity, spectroscopic signatures, and interaction with other molecules. mdpi.com For instance, computational studies could guide the synthesis of derivatives with specific applications, such as improved ligands for metal extraction or precursors for polymers with enhanced thermal stability.

Molecular docking and molecular dynamics (MD) simulations, techniques commonly used in drug discovery, could be used to design derivatives that bind to specific biological targets, such as enzymes or receptors. researchgate.net These computational approaches can predict binding affinities and conformations, helping to prioritize the synthesis of compounds with the highest potential for biological activity. researchgate.net

Table 2: Potential Applications of Computational Design for this compound Derivatives

| Property to be Tuned | Computational Method | Potential Application |

| Reactivity of Carbonyl Groups | DFT, Reaction Pathway Modeling | Selective synthesis of mono-functionalized products |

| Binding Affinity to a Target Protein | Molecular Docking, MD Simulations, MM-GBSA researchgate.net | Design of new therapeutic agents |

| Solubility and Lipophilicity | QSAR, Free Energy Calculations | Optimization of pharmacokinetic properties |

| Spectroscopic Properties | TD-DFT mdpi.com | Development of novel dyes or molecular probes |

| Polymer Precursor Properties | Molecular Mechanics, MD Simulations | Design of advanced materials with specific thermal or mechanical properties |

Advanced In-Situ Spectroscopic Monitoring of Reactions

A deeper mechanistic understanding of the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and improving yields. Advanced in-situ spectroscopic techniques offer a window into these processes in real-time, allowing for the detection of transient intermediates and the elucidation of complex reaction kinetics. spectroscopyonline.com

Techniques such as in-situ Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can monitor the concentration of reactants, products, and intermediates as a reaction progresses. spectroscopyonline.com This data is invaluable for identifying reaction bottlenecks, understanding catalyst behavior, and verifying proposed mechanisms. For example, monitoring the cyclization of 1,5-diketones could reveal the presence of short-lived enol or enolate intermediates.

Time-resolved in-situ (TRIS) monitoring, particularly using high-intensity sources like synchrotron X-ray diffraction, can provide unprecedented detail about reactions involving solid-state catalysts or reagents. birmingham.ac.uk Applying these advanced methods to the catalytic synthesis or transformation of this compound would provide fundamental insights into reaction pathways and facilitate the rational design of more efficient and selective chemical processes. birmingham.ac.uk

Q & A

Q. How to validate novel analytical methods for this compound quantification in complex matrices?

- Methodological Answer : Perform spike-and-recovery experiments in representative matrices (e.g., plasma, soil). Calculate LOD/LOQ via calibration curves and assess inter-day precision. Cross-validate with established methods (e.g., compare HPLC-UV vs. LC-MS/MS results). Publish validation parameters (linearity, accuracy, precision) following ICH Q2(R1) guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.